3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole
CAS No.: 314257-90-4
Cat. No.: VC5070197
Molecular Formula: C25H24N2O4
Molecular Weight: 416.477
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314257-90-4 |
|---|---|
| Molecular Formula | C25H24N2O4 |
| Molecular Weight | 416.477 |
| IUPAC Name | 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenylindole |
| Standard InChI | InChI=1S/C25H24N2O4/c1-26-21-12-8-7-11-19(21)24(25(26)17-9-5-4-6-10-17)20(16-27(28)29)18-13-14-22(30-2)23(15-18)31-3/h4-15,20H,16H2,1-3H3 |
| Standard InChI Key | GHTLSESRJCWLKR-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Weight
The compound has the molecular formula and a molecular weight of 416.477 g/mol. Its IUPAC name, 3-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole, reflects the substitution pattern on the indole core. The structure integrates a 1-methyl-2-phenylindole scaffold modified at the 3-position with a nitroethyl group bearing a 3,4-dimethoxyphenyl substituent.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 314257-90-4 | |
| Molecular Formula | ||
| Molecular Weight | 416.477 g/mol | |
| SMILES | CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(CN+[O-])C4=CC(=C(C=C4)OC)OC |
Structural Features
The indole nucleus is substituted at the 1-position with a methyl group and at the 2-position with a phenyl ring . The 3-position hosts a nitroethyl chain, where the ethyl group is further substituted with a 3,4-dimethoxyphenyl moiety. This arrangement introduces steric bulk and electronic modulation, influencing reactivity and biological interactions.
Figure 1: Structural Highlights
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Nitroethyl group: The moiety enhances electrophilicity, potentially enabling covalent interactions with biological nucleophiles.
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Methoxy groups: The 3,4-dimethoxyphenyl substituent contributes to lipophilicity () , aiding membrane permeability.
Synthesis and Reaction Pathways
Synthetic Strategies
The compound is synthesized via multi-step organic reactions, typically involving:
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Indole core formation: Friedel-Crafts alkylation or Fischer indole synthesis to construct the 1-methyl-2-phenylindole scaffold .
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Nitroethylation: Michael addition of β-nitrostyrene derivatives to the indole’s 3-position .
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Functionalization: Introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution or coupling reactions.
A representative route from the Royal Society of Chemistry involves reacting 1-methyl-2-phenylindole with β-nitro-3,4-dimethoxystyrene in gluconic acid–water medium, achieving cyclization at 80°C .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | Gluconic acid/HO | 72% |
| Temperature | 80°C | |
| Catalyst | None (green chemistry) |
Mechanistic Insights
The nitroethyl group’s electrophilic nature facilitates conjugate addition to the indole’s 3-position. Density functional theory (DFT) studies suggest that the reaction proceeds via a zwitterionic intermediate stabilized by the electron-donating methoxy groups .
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain limited, but computational models predict poor aqueous solubility () , necessitating formulation with co-solvents like DMSO for biological assays. The compound’s stability is influenced by the nitro group, which may undergo reduction under physiological conditions.
Spectroscopic Characterization
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NMR: Key signals include aromatic protons (δ 6.8–7.6 ppm), methoxy singlets (δ 3.8 ppm), and methyl groups (δ 2.3 ppm) .
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Mass Spectrometry: ESI-MS shows a predominant [M+H] peak at m/z 417.3, consistent with the molecular weight.
Applications and Future Directions
Drug Development
The compound’s modular structure allows derivatization at the nitroethyl or methoxy positions to optimize pharmacokinetics. Hybrid molecules combining this scaffold with urea linkages (as in ) show promise as kinase inhibitors.
Analytical Chemistry
As a chromogenic agent, indole derivatives like 1-methyl-2-phenylindole are used in lipid peroxidation assays . Functionalization with nitro groups could extend utility in oxidative stress diagnostics.
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